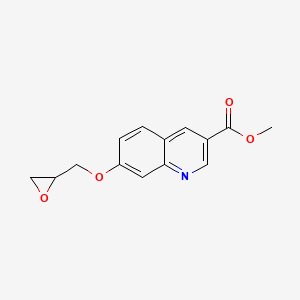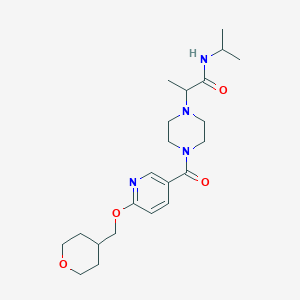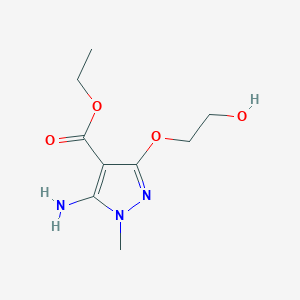
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has been widely used in scientific research. AMPK is a key regulator of cellular energy homeostasis, and its activation by A-769662 has been shown to have various biochemical and physiological effects.
Mécanisme D'action
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This allows phosphorylation of Thr172 on the α-subunit by upstream kinases, leading to activation of the enzyme. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been shown to be a direct activator of AMPK, rather than an allosteric activator like AMP.
Biochemical and Physiological Effects
Activation of AMPK by Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In cultured cells, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate increases glucose uptake and fatty acid oxidation, and decreases lipogenesis and gluconeogenesis. In animal models, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has also been shown to enhance muscle contraction and autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has several advantages as a tool for studying AMPK. It is a direct activator of the enzyme, which allows for more precise control of AMPK activity compared to allosteric activators like AMP. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate is also cell-permeable and has good bioavailability, which allows for easy administration to cells and animals. However, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has some limitations as well. Its potency and selectivity for AMPK can vary depending on the cell type and experimental conditions, and it has been shown to have off-target effects on other enzymes.
Orientations Futures
There are several future directions for research on Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate and AMPK. One area of interest is the role of AMPK in cancer metabolism and the potential for Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate as a cancer therapy. Another area of interest is the interaction of AMPK with other signaling pathways, such as mTOR and insulin signaling. Additionally, there is interest in developing more potent and selective activators of AMPK that can overcome the limitations of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate.
Méthodes De Synthèse
The synthesis of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate involves several steps, including the reaction of 2,3-dichloropyrazine with ethyl 2-aminoacetate, followed by the reaction of the resulting intermediate with 2-(2-hydroxyethoxy)acetaldehyde. The final product is obtained through the reaction of the intermediate with methyl chloroformate and triethylamine. The yield of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate is typically around 25%.
Applications De Recherche Scientifique
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been widely used in scientific research as a tool to activate AMPK. It has been shown to have various effects on cellular metabolism, including increasing glucose uptake and fatty acid oxidation, and decreasing lipogenesis and gluconeogenesis. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has also been used to study the role of AMPK in various physiological processes, such as insulin secretion, muscle contraction, and autophagy.
Propriétés
IUPAC Name |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-9(14)6-7(10)12(2)11-8(6)16-5-4-13/h13H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGAFAOVKSPAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1OCCO)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

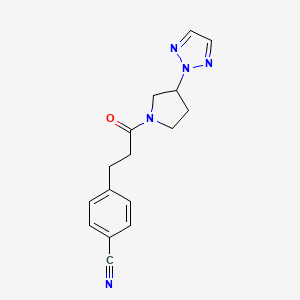
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)
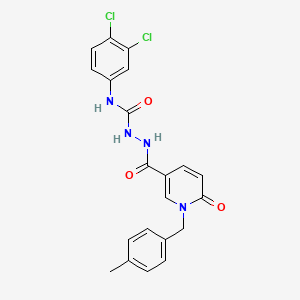
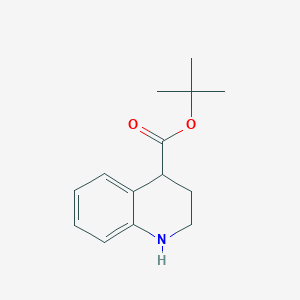

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)
